molecular formula C16H14Cl2O B2769680 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 866018-46-4

4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No. B2769680
CAS RN: 866018-46-4
M. Wt: 293.19
InChI Key: GZQAUCBRPSENQB-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol (DCPT) is an organic compound that has been used for various scientific and industrial purposes. It is a white, crystalline solid with a molecular weight of 214.10 g/mol and a melting point of 106-108°C. DCPT is insoluble in water, but soluble in most organic solvents. It has a pKa of 7.2, indicating that it is slightly acidic.

Scientific Research Applications

Synthesis and Chemical Properties

  • A large-scale, stereoselective process for synthesizing a closely related compound, (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, has been developed. This process is noteworthy for its high yield and chemical purity, which is significant for industrial applications (Han et al., 2007).
  • The compound, 1,c-3-diphenyltetran-r-1-ol, which shares a similar tetrahydronaphthalene core, demonstrates conformational flexibility and forms a hydrogen-bonded cyclic aggregate. This property is crucial for the stereoselective synthesis of therapeutically active compounds (Vega et al., 2009).

Industrial Applications

  • The compound has been used in the improved industrial synthesis of sertraline hydrochloride, a potent antidepressant. This synthesis process is advantageous due to its simplicity and environmental safety (Vukics et al., 2002).

Material Science and Catalysis

  • Mn(III) complexes with meso-tetra(o,o′-dichlorophenyl)porphyrin, which are closely related to the compound , act as efficient catalysts for the oxidation of naphthalene. This highlights the potential use of such compounds in catalytic processes (Barkanova & Kaliya, 1999).

Photoreactive Studies

  • The generation of the 1,4-diphenyl-1,4-butanediyl biradical, which forms compounds including 1-phenyl-1,2,3,4-tetrahydronaphthalene, suggests the potential use of similar tetrahydronaphthalene compounds in photoreactive studies (Miranda et al., 1999).

properties

IUPAC Name

4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16,19H,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQAUCBRPSENQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol

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